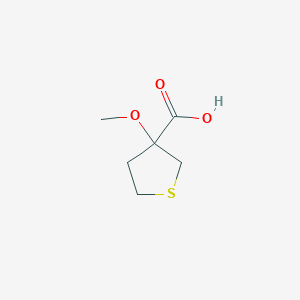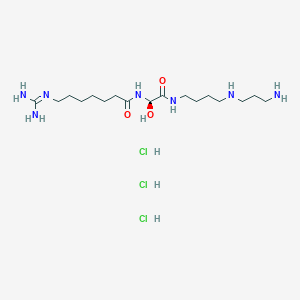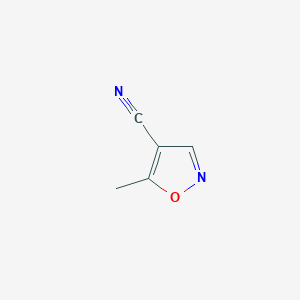
3-Methoxythiolane-3-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 3-Methoxythiolane-3-carboxylic acid is C6H10O3S . The InChI code is 1S/C6H10O3S/c1-9-6(5(7)8)2-3-10-4-6/h2-4H2,1H3,(H,7,8) .Physical And Chemical Properties Analysis
3-Methoxythiolane-3-carboxylic acid is a powder at room temperature . Its molecular weight is 162.21 g/mol .Aplicaciones Científicas De Investigación
1. Photopolymerization and 3D Printing
- Application : This compound has been used as a high-performance photoinitiator for free radical photopolymerization (FRP) of meth(acrylate) functions under visible light irradiation using LED at 405 nm .
- Method : The photoinitiating systems were based on coum/iodonium salt (0.1%/1% w/w) and coum/iodonium salt/amine (0.1%/1%/1% w/w/w), respectively . The efficiency of the initiation of photopolymerization was demonstrated using several techniques such as UV-visible absorption spectroscopy, steady-state photolysis, real-time FTIR, and cyclic voltammetry .
- Results : These compounds showed a very high initiation capacity and very good polymerization profiles (both high rate of polymerization (Rp) and final conversion (FC)) . They were also tested in direct laser write experiments (3D printing). The synthesis of photocomposites based on glass fiber or carbon fiber using an LED conveyor at 385 nm (0.7 W/cm^2) was also examined .
2. Organic Synthesis, Nanotechnology, and Polymers
- Application : Carboxylic acids, including possibly “3-Methoxythiolane-3-carboxylic acid”, are used in various areas such as organic synthesis, nanotechnology, and polymers . They are involved in the obtaining of small molecules, macromolecules, synthetic or natural polymers .
- Method : Carboxylic acids can be used for the modification of the surface of metallic nanoparticles and nanostructures such as carbon nanotubes and graphene . They can also be used in the medical field, pharmacy, etc .
- Results : The use of carboxylic acids as surface modifiers promotes the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .
3. Organic Synthesis
- Application : Carboxylic acids, including possibly “3-Methoxythiolane-3-carboxylic acid”, are used in organic synthesis . They are involved in the obtaining of small molecules .
- Method : Carboxylic acids can be used for various organic reactions, such as substitution, elimination, oxidation, coupling, etc .
- Results : The use of carboxylic acids in organic synthesis can lead to the production of a wide range of organic compounds .
4. Nanotechnology
- Application : Carboxylic acids are used in nanotechnology for the modification of the surface of metallic nanoparticles and nanostructures such as carbon nanotubes and graphene .
- Method : Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- Results : The use of carboxylic acids as surface modifiers can enhance the properties of the nanoparticles or nanostructures, making them more suitable for various applications .
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
3-methoxythiolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-9-6(5(7)8)2-3-10-4-6/h2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPQZFPZBUTGPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxythiolane-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1432312.png)





![3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl-](/img/structure/B1432325.png)